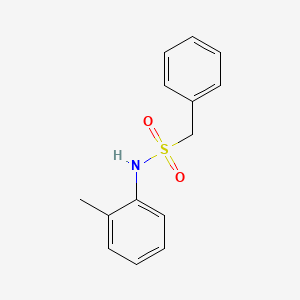![molecular formula C20H27N3O3 B5561602 1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5561602.png)
1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine is a compound likely of interest due to its structural characteristics, which suggest potential biological activity. While direct studies on this compound are not readily available, insights can be drawn from research on structurally related compounds, highlighting the importance of understanding its synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic chemical building blocks to achieve the desired complex structure. For instance, Kumar et al. (2004) describe the synthesis of a potential imaging agent for CB(1) receptors, emphasizing the step-wise approach to achieve compounds with specific functional groups and high specificity (Kumar et al., 2004).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's potential interactions and functions. Crystallography and spectroscopic methods often play a key role in this analysis. For example, Naveen et al. (2015) detailed the crystal and molecular structure of a synthesized compound, providing insights into its conformation and spatial arrangement (Naveen et al., 2015).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound involves exploring its reactivity, stability, and interactions with other molecules. Research on similar compounds, such as those by Berardi et al. (2005), explores the binding affinities and selectivities, which can inform on the biological relevance and potential applications of the compound (Berardi et al., 2005).
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies of Novel Inhibitors
Compounds with structures similar to "1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine" have been studied for their pharmacokinetic properties. For instance, research into anaplastic lymphoma kinase (ALK) inhibitors with similar complex structures has highlighted the impact of hydrolysis-mediated clearance on their pharmacokinetics. These studies are essential for understanding how such compounds are metabolized and cleared in biological systems, which is crucial for developing effective cancer treatments (Teffera et al., 2013).
Synthesis of Potent Agonists
Efficient synthesis methods for compounds with structural components similar to the mentioned compound have been developed to produce potent PPARpan agonists. Such research underscores the importance of chemical synthesis in the creation of molecules with potential therapeutic applications, such as in the treatment of diabetes and hyperlipidemia (Guo et al., 2006).
Labeling and Imaging Studies
Research on mixed ligand fac-tricarbonyl complexes provides insights into labeling and imaging techniques. Compounds with imidazole and piperidine components have been used in developing imaging agents, which could be instrumental in diagnosing diseases through techniques like PET scans (Mundwiler et al., 2004).
Corrosion Inhibition
Benzimidazole derivatives, sharing structural similarities with the compound , have been evaluated for their corrosion inhibition efficiency on steel in acidic environments. This application is crucial in industrial settings where material longevity and integrity are paramount (Yadav et al., 2016).
Wirkmechanismus
The mechanism of action would depend on the intended use of the compound. For example, many drugs that contain imidazole rings have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-2-methyl-1-[3-(1-methylimidazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-20(2,26-17-10-6-5-9-16(17)25-4)19(24)23-12-7-8-15(14-23)18-21-11-13-22(18)3/h5-6,9-11,13,15H,7-8,12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOXUBWACSCUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCC(C1)C2=NC=CN2C)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-oxo-2-{4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5561524.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5561531.png)



![3-[2-(4-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561589.png)
![1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5561594.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5561601.png)
![2-(2,5-dimethylphenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}acetamide hydrochloride](/img/structure/B5561607.png)
![4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-methyl-1-phenyl-2-piperazinone](/img/structure/B5561617.png)
![methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5561623.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)
![4-[(phenoxycarbonyl)amino]benzoic acid](/img/structure/B5561644.png)
